Scopolamine butylbromide

Descripción general

Descripción

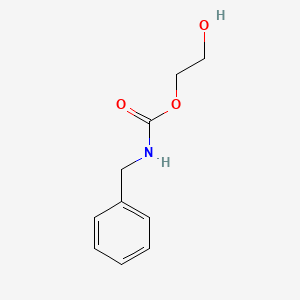

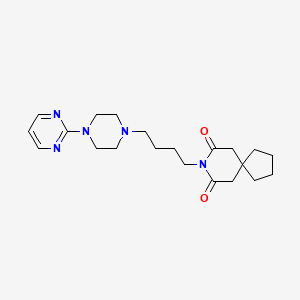

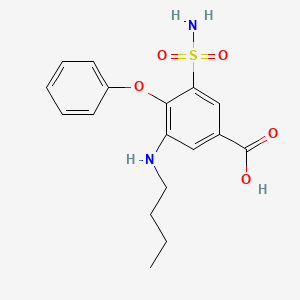

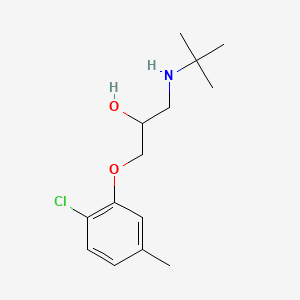

Scopolamine butylbromide, also known as Butylscopolamine bromide, is an organic bromide salt of butylscopolamine . It is an antispasmodic drug which can relieve painful stomach cramps (including those linked with irritable bowel syndrome), bladder and menstrual cramps . It has a role as a muscarinic antagonist and an antispasmodic drug .

Synthesis Analysis

A simple synthesis method of Scopolamine butylbromide involves dissolving Scopolamine butylbromide into tetrahydrofuran, adding n-butyl bromide, and heating for realizing reflux reaction . After the reaction is ended, cooling through an ice bath, and removing liquid at an upper layer to obtain a crude product of Scopolamine butylbromide . The crude product is recrystallized twice by using methanol to obtain Scopolamine butylbromide with the total yield of more than 60% .Molecular Structure Analysis

Scopolamine butylbromide has the molecular formula C21H30BrNO4 .Chemical Reactions Analysis

Scopolamine butylbromide is an anticholinergic drug with high affinity for muscarinic receptors located on the smooth-muscle cells of the GI tract . Its anticholinergic action exerts a smooth-muscle relaxing/spasmolytic effect .Physical And Chemical Properties Analysis

Scopolamine butylbromide has the molecular formula C21H30BrNO4 . More detailed physical and chemical properties are not available in the search results.Aplicaciones Científicas De Investigación

Scopolamine butylbromide, also known as hyoscine butylbromide, is a type of alkaloid derived from a variety of Solanaceae plants . It’s a peripheral anti-choline drug that can smooth muscle spasm, block the ganglion and neuromuscular junction, and has a weak effect on the center . Here are some of its applications in scientific research:

-

Treatment of Gastrointestinal Motility Hyperthyroidism or Cramps

- Application : Scopolamine butylbromide is used in the treatment of gastrointestinal motility hyperthyroidism or cramps .

- Method : It is administered clinically, often in the form of injections, capsules, or tablets .

- Results : The drug has been found to be effective in relieving symptoms associated with these conditions .

-

Treatment of Biliary Colic

- Application : Biliary colic, a type of pain related to the gallbladder, can be treated with scopolamine butylbromide .

- Method : The drug is administered clinically, often in the form of injections, capsules, or tablets .

- Results : Patients have reported relief from the intense pain associated with biliary colic .

-

Treatment of Renal Colic

- Application : Renal colic, typically caused by kidney stones, can be treated with scopolamine butylbromide .

- Method : The drug is administered clinically, often in the form of injections, capsules, or tablets .

- Results : The drug has been found to be effective in relieving the severe pain associated with renal colic .

-

Treatment of Sialorrhea

- Application : Scopolamine butylbromide can be used to treat sialorrhea, a condition characterized by excessive salivation .

- Method : The drug can be administered transdermally, which minimizes the occurrence of side effects .

- Results : The drug has been found to be effective in reducing symptoms of excessive salivation .

-

Treatment of Motion Sickness

-

Treatment of Postoperative Nausea and Vomiting

- Application : Scopolamine butylbromide is used in the treatment of postoperative nausea and vomiting .

- Method : The drug is administered clinically, often in the form of injections, capsules, or tablets .

- Results : The drug has been found to be effective in preventing and treating postoperative nausea and vomiting .

-

Prevention of Death Rattle

- Application : Scopolamine butylbromide is used prophylactically to prevent the death rattle, a sound of respirations caused by secretions and muscle relaxation in the upper airway that often accompanies impending death .

- Method : The drug is administered subcutaneously .

- Results : A double-blind, placebo-controlled randomized clinical trial found that significantly fewer patients who received scopolamine butylbromide developed a death rattle than did patients who received placebo .

-

Treatment of Spasms Induced by Diagnostic Procedures

- Application : Scopolamine butylbromide can be used as an auxiliary drug in diagnosis and treatment, and can possibly induce spasms, such as in gastroduodenoscopy and imaging examination .

- Method : The drug is administered clinically, often in the form of injections .

- Results : The drug has been found to be effective in inducing spasms for diagnostic procedures .

-

Treatment of Various Spasms

- Application : Scopolamine butylbromide has stronger effects on intestinal smooth muscle spasm than atropine and anisodamine; it can selectively relieve gastrointestinal tract, biliary tract, and urinary tract smooth muscle spasm and inhibit its peristalsis .

- Method : The drug is administered clinically, often in the form of injections, capsules, or tablets .

- Results : The drug has been found to be effective in relieving various spasms .

-

Treatment of Clozapine-induced Hypersalivation

- Application : Scopolamine butylbromide and its derivatives like N-butyl scopolamine are expanded to further applications, e.g. Clozapine-induced hypersalivation .

- Method : The drug is administered clinically, often in the form of injections, capsules, or tablets .

- Results : The drug has been found to be effective in treating Clozapine-induced hypersalivation .

-

Prevention of Noisy Breathing in End-of-Life Care

- Application : Scopolamine butylbromide is used prophylactically to prevent noisy breathing, commonly referred to as the death rattle, in end-of-life care .

- Method : The drug is administered subcutaneously .

- Results : A double-blind, placebo-controlled randomized clinical trial found that significantly fewer patients who received scopolamine butylbromide developed a death rattle than did patients who received placebo .

-

Induction of Spasms for Diagnostic Procedures

- Application : Scopolamine butylbromide can be used as an auxiliary drug in diagnosis and treatment, and can possibly induce spasms, such as in gastroduodenoscopy and imaging examination .

- Method : The drug is administered clinically, often in the form of injections .

- Results : The drug has been found to be effective in inducing spasms for diagnostic procedures .

-

Relief of Various Smooth Muscle Spasms

- Application : Scopolamine butylbromide has stronger effects on intestinal smooth muscle spasm than atropine and anisodamine; it can selectively relieve gastrointestinal tract, biliary tract, and urinary tract smooth muscle spasm and inhibit its peristalsis .

- Method : The drug is administered clinically, often in the form of injections, capsules, or tablets .

- Results : The drug has been found to be effective in relieving various spasms .

-

Treatment of Clozapine-Induced Hypersalivation

- Application : Scopolamine butylbromide and its derivatives like N-butyl scopolamine are expanded to further applications, e.g. Clozapine-induced hypersalivation .

- Method : The drug is administered clinically, often in the form of injections, capsules, or tablets .

- Results : The drug has been found to be effective in treating Clozapine-induced hypersalivation .

Safety And Hazards

Scopolamine butylbromide is harmful if swallowed . It is recommended to wash face, hands and any exposed skin thoroughly after handling . Do not eat, drink or smoke when using this product . If swallowed, call a POISON CENTER or doctor/physician if you feel unwell . Rinse mouth . Dispose of contents/container to an approved waste disposal plant .

Propiedades

IUPAC Name |

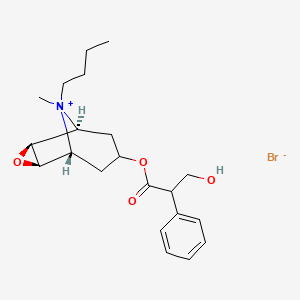

[(1S,2S,4R,5R)-9-butyl-9-methyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30NO4.BrH/c1-3-4-10-22(2)17-11-15(12-18(22)20-19(17)26-20)25-21(24)16(13-23)14-8-6-5-7-9-14;/h5-9,15-20,23H,3-4,10-13H2,1-2H3;1H/q+1;/p-1/t15?,16-,17-,18+,19-,20+,22?;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOZOZZFCZRXYEK-HNHWXVNLSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[N+]1([C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)[C@H](CO)C4=CC=CC=C4)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1022718 | |

| Record name | Butylscopolammonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>66.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID11532978 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

Scopolamine butylbromide | |

CAS RN |

149-64-4 | |

| Record name | Butylscopolamine bromide [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000149644 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butylscopolammonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-butylhyoscinium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.223 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYLSCOPOLAMINE BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0GH9JX37C8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-Acetamido-4-hydroxy-6-(hydroxymethyl)-5-sulfooxyoxan-2-yl]oxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid](/img/structure/B1668046.png)

![1-phenyl-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1668064.png)